molecular formula C12H13FO B12983619 5-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

5-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12983619
M. Wt: 192.23 g/mol
InChI Key: YNHGCFGSLRKPDU-UHFFFAOYSA-N
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Description

5-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of a fluorine atom and dimethyl groups in this compound may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis may start with a naphthalene derivative, such as 1-tetralone.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. Catalysts and optimized reaction conditions are employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    5-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one: Chlorine atom instead of fluorine, leading to variations in chemical properties and applications.

Uniqueness

The presence of the fluorine atom in 5-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one imparts unique electronic and steric effects, potentially enhancing its reactivity and specificity in various applications.

Properties

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

5-fluoro-4,4-dimethyl-2,3-dihydronaphthalen-1-one

InChI

InChI=1S/C12H13FO/c1-12(2)7-6-10(14)8-4-3-5-9(13)11(8)12/h3-5H,6-7H2,1-2H3

InChI Key

YNHGCFGSLRKPDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C2=C1C(=CC=C2)F)C

Origin of Product

United States

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